molecular formula C11H14BrF B6290739 2-Bromo-1-fluoro-4-pentylbenzene CAS No. 2432848-95-6

2-Bromo-1-fluoro-4-pentylbenzene

Cat. No.: B6290739
CAS No.: 2432848-95-6
M. Wt: 245.13 g/mol
InChI Key: TZDCMAKVPKQKNF-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-4-pentylbenzene is an organic compound that belongs to the family of substituted benzenes. This compound is gaining interest in the fields of research and industry due to its unique physical and chemical properties. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a pentyl group.

Mechanism of Action

Preparation Methods

The synthesis of 2-Bromo-1-fluoro-4-pentylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-fluoro-4-pentylbenzene using bromine or a bromine source in the presence of a catalyst . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-1-fluoro-4-pentylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.

Common reagents used in these reactions include halogens, strong acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-fluoro-4-pentylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of halogenated benzenes with biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Bromo-1-fluoro-4-pentylbenzene can be compared with other similar compounds such as:

    1-Bromo-4-fluorobenzene: Lacks the pentyl group, making it less hydrophobic.

    4-Pentylbromobenzene: Does not contain the fluorine atom, which affects its reactivity and physical properties.

The uniqueness of this compound lies in its combination of bromine, fluorine, and a pentyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-bromo-1-fluoro-4-pentylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrF/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDCMAKVPKQKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrF
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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